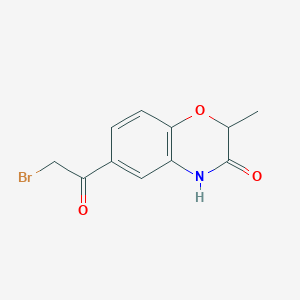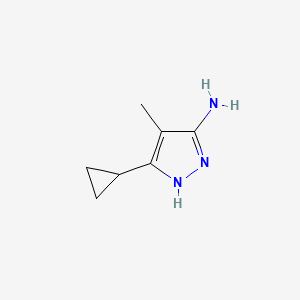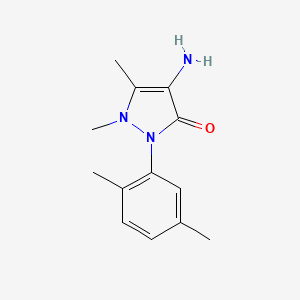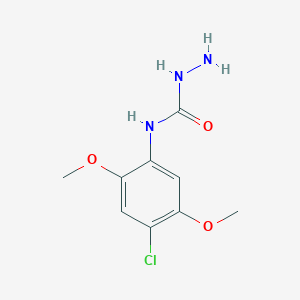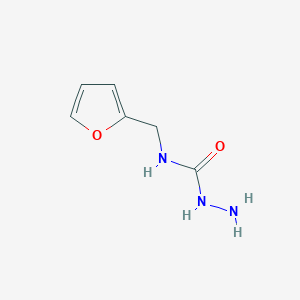
3-Amino-1-(furan-2-ylmethyl)urea
Overview
Description
3-Amino-1-(furan-2-ylmethyl)urea is an organic compound with a molecular formula of C5H8N2O2 . It is a white solid that is soluble in water and alcohol. This compound has been used in a variety of research applications, including synthesis and mechanistic studies of organic molecules, as well as in biochemical and physiological studies.
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(furan-2-ylmethyl)urea can be represented by the InChI code1S/C6H9N3O2/c7-9-6(10)8-4-5-2-1-3-11-5/h1-3H,4,7H2,(H2,8,9,10) . The compound has a molecular weight of 155.15 g/mol . The canonical SMILES representation is C1=COC(=C1)CNC(=O)NN. Physical And Chemical Properties Analysis
3-Amino-1-(furan-2-ylmethyl)urea is a white solid that is soluble in water and alcohol. It has a molecular weight of 155.15 g/mol . The compound’s IUPAC name isN-(2-furylmethyl)hydrazinecarboxamide .
Scientific Research Applications
1. Synthesis and Mechanistic Studies of Organic Molecules 3-Amino-1-(furan-2-ylmethyl)urea is utilized in the synthesis of various organic compounds due to its reactivity and functional groups. It serves as a building block in constructing complex molecules, particularly in the formation of furan derivatives which are known for their potential biological activities .
Biochemical Studies
This compound is involved in biochemical research, particularly in understanding enzyme mechanisms and interactions within biological systems. Its structure allows it to act as an inhibitor or substrate analog, aiding in the study of biochemical pathways.
Physiological Research
In physiological studies, 3-Amino-1-(furan-2-ylmethyl)urea is used to investigate its effects on biological tissues and systems. Research includes examining its potential therapeutic effects or toxicological impacts .
Antimicrobial and Antiviral Research
Due to the presence of the furan ring, compounds like 3-Amino-1-(furan-2-ylmethyl)urea are studied for their antimicrobial and antiviral properties. They are potential candidates for developing new drugs to combat microbial resistance .
Antioxidant Properties
Researchers are exploring the antioxidant capacity of furan derivatives, which can be crucial in preventing oxidative stress-related diseases. This compound’s structure suggests it may possess such properties .
Vibrational Spectroscopy Studies
The compound’s unique vibrational properties make it suitable for studies using spectroscopic techniques like FT-IR and Raman spectroscopy, providing insights into molecular vibrations and structure .
Safety and Hazards
The safety information available indicates that 3-Amino-1-(furan-2-ylmethyl)urea may pose certain hazards. The compound is associated with the GHS05 and GHS07 pictograms, indicating that it may be corrosive and harmful . The signal word associated with this compound is "Danger" . For more detailed safety information, a Material Safety Data Sheet (MSDS) should be consulted .
properties
IUPAC Name |
1-amino-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-9-6(10)8-4-5-2-1-3-11-5/h1-3H,4,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPVGVAUSXDJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



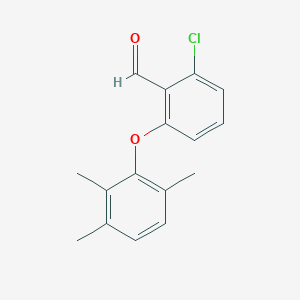
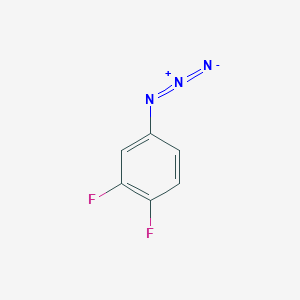
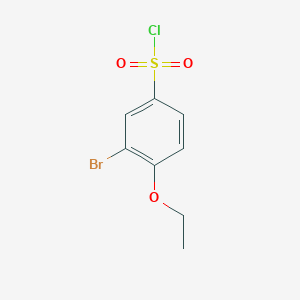

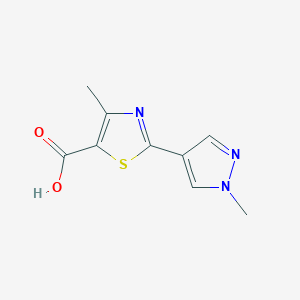
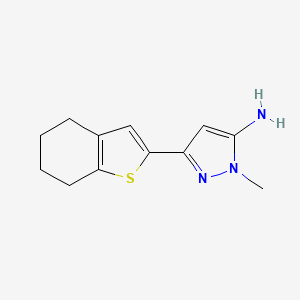
![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)

